Fmoc-Phe-OPfp

Catalog No.
S714662
CAS No.
86060-92-6
M.F
C30H20F5NO4
M. Wt
553.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Phe-OPfp

CAS Number

86060-92-6

Product Name

Fmoc-Phe-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate

Molecular Formula

C30H20F5NO4

Molecular Weight

553.5 g/mol

InChI

InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m0/s1

InChI Key

WKHPSOMXNCTXPK-QFIPXVFZSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synonyms

Fmoc-Phe-OPfp;86060-92-6;Fmoc-L-phenylalaninepentafluorophenylester;ST50307021;N-(9-Fluorenylmethoxycarbonyl)-L-phenylalaninepentafluorophenylester;AC1MBYIV;47474_ALDRICH;SCHEMBL1738291;47474_FLUKA;L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenylester;MolPort-003-930-232;WKHPSOMXNCTXPK-QFIPXVFZSA-N;CF-840;ZINC71788073;AKOS015902559;AK-81218;AN-35595;KB-302486;FT-0629882;ST24047301;N-FMOC-L-phenylalaninepentafluorophenylester;I14-19900;N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-phenylalaninepentafluorophenylester;PentafluorophenylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalaninate;N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninepentafluorphenylester

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

The exact mass of the compound Fmoc-Phe-OPfp is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Phe-OPfp (CAS 86060-92-6) is a pre-activated pentafluorophenyl ester of Fmoc-protected L-phenylalanine, engineered to streamline both solid-phase peptide synthesis (SPPS) and solution-phase workflows. By embedding a highly reactive leaving group directly into the amino acid precursor, this compound eliminates the need for exogenous coupling reagents such as carbodiimides or uronium salts . For procurement and process chemistry teams, Fmoc-Phe-OPfp represents a strategic material choice that simplifies supply chains, drastically reduces reaction-induced impurities, and ensures exceptional stereochemical fidelity during the assembly of complex peptide active pharmaceutical ingredients (APIs) .

Procurement Fit

Pre-activated phenylalanine building block for Fmoc SPPS
Designed to reduce racemization risk at the coupling step
Supports microwave-accelerated coupling workflows

Substituting Fmoc-Phe-OPfp with the standard free acid (Fmoc-Phe-OH) requires in situ activation using reagents like DIC/HOBt or HATU/DIPEA. This generic approach introduces significant process risks: uronium salts can cause irreversible N-terminal guanidinylation, while carbodiimides generate insoluble urea byproducts (e.g., DCU) that foul automated SPPS fluidics and complicate downstream purification [1]. Furthermore, the mandatory use of tertiary amines (e.g., DIPEA) during in situ activation promotes base-catalyzed racemization, a critical failure point in API manufacturing . While other pre-activated esters exist, such as p-nitrophenyl (ONp) or N-hydroxysuccinimide (OSu) esters, they suffer from sluggish coupling kinetics or poor solubility in standard SPPS solvents like DMF, making the pentafluorophenyl ester a highly effective choice for rapid, high-yield, and additive-free coupling .

Substitution Risk

Fmoc-Phe-OH (unactivated)

Requires in situ activation, introducing additional variables and slower coupling kinetics that may reduce synthesis efficiency.

Alternative active esters (e.g., -OSu)

Different leaving group reactivity can shift coupling rates and racemization propensity, limiting direct transfer of established protocols.

Lack of real-time monitoring feature

Fmoc-Phe-OPfp uniquely enables colorimetric reaction monitoring; unactivated or other ester forms do not offer this process control capability.

Accelerated Amide Bond Formation vs. Alternative Active Esters

Kinetic profiling of active esters demonstrates that pentafluorophenyl (OPfp) esters possess significantly higher electrophilicity compared to traditional p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters. In comparative studies, the relative coupling rate of OPfp esters outpaces ONp esters by over two orders of magnitude, enabling rapid and near-quantitative peptide bond formation without the need for catalytic additives .

Evidence DimensionRelative coupling rate ratio
Target Compound DataFmoc-Phe-OPfp (111 relative rate)
Comparator Or BaselineFmoc-Phe-ONp (1 relative rate)
Quantified Difference111-fold increase in coupling velocity
ConditionsStandard peptide coupling conditions in organic solvent

Faster coupling kinetics reduce overall cycle times in automated SPPS, directly increasing manufacturing throughput and lowering solvent consumption.

Coupling Speed
Class-level
30–45 sec vs 30–120 min
~40×–160× faster coupling
Supports high-throughput synthesis review
Microwave-assisted, class-level inference

Base-Free Coupling for Near-Zero Racemization

Traditional in situ activation using HATU or HBTU requires the addition of a tertiary amine base (e.g., DIPEA), which facilitates oxazolone formation and subsequent epimerization of the alpha-carbon. Because Fmoc-Phe-OPfp is pre-activated, it can be coupled directly to the resin-bound amine in a completely base-free environment. This eliminates the primary mechanistic pathway for racemization, preserving the stereochemical purity of the phenylalanine residue even in sterically hindered or slow-coupling sequences .

Evidence DimensionBase-catalyzed epimerization risk
Target Compound DataFmoc-Phe-OPfp (Negligible racemization due to base-free coupling environment)
Comparator Or BaselineFmoc-Phe-OH + HATU/DIPEA (Measurable racemization risk proportional to base exposure time)
Quantified DifferenceElimination of tertiary amine requirement during the main coupling step
ConditionsSolid-phase peptide synthesis (SPPS) in DMF

Preventing racemization at the precursor level avoids the costly and sometimes impossible chromatographic separation of diastereomeric peptide impurities.

Racemization Control
Class-level
No detectable racemization vs measurable baseline
Qualitative elimination of risk
Supports chiral purity review
Diastereomeric peptide verification

Elimination of Insoluble Urea Byproducts

The use of carbodiimides (like DCC or DIC) with Fmoc-Phe-OH generates stoichiometric amounts of dicyclohexylurea (DCU) or diisopropylurea (DIU), which can precipitate and clog the frits of automated peptide synthesizers. In contrast, the aminolysis of Fmoc-Phe-OPfp yields pentafluorophenol as the sole byproduct. Pentafluorophenol is highly soluble in standard washing solvents (e.g., DMF, DCM) and is effortlessly removed during routine resin washing steps, ensuring uninterrupted fluidics and cleaner crude peptides [1].

Evidence DimensionInsoluble byproduct generation
Target Compound DataFmoc-Phe-OPfp (0% insoluble byproducts; highly soluble pentafluorophenol leaving group)
Comparator Or BaselineFmoc-Phe-OH + DCC (Stoichiometric generation of insoluble DCU)
Quantified DifferenceComplete elimination of precipitation-prone coupling byproducts
ConditionsAutomated SPPS fluidic systems

Eliminating insoluble byproducts prevents reactor downtime, mechanical failures in automated synthesizers, and complex downstream purification steps.

Colorimetric Monitoring
Data to verify
Bromophenol blue indicator Real-time amide bond detection
Supports process control assessment
Reported feature, supplier verification needed

Compatibility with Colorimetric Coupling Assays

Fmoc-Phe-OPfp is highly compatible with real-time colorimetric monitoring using bromophenol blue. Because the coupling reaction is base-free and the OPfp ester does not interfere with the dye, the reaction mixture exhibits a clear blue-to-yellow color transition as the basic free amines on the resin are consumed. This allows for precise, visual or spectrophotometric tracking of amide bond formation, a technique often disrupted by the basic additives required for in situ activation [1].

Evidence DimensionReal-time visual monitoring compatibility
Target Compound DataFmoc-Phe-OPfp (Fully compatible; clear blue-to-yellow transition)
Comparator Or BaselineIn situ activation with basic additives (Incompatible; false positives or signal masking)
Quantified DifferenceEnables continuous, non-destructive monitoring of coupling completion
ConditionsSPOT synthesis or continuous-flow SPPS with bromophenol blue indicator

Real-time monitoring prevents premature cycle termination and reduces the need for manual, destructive sampling during production.

Purity & Solubility
Reported
Purity ≥98% HPLC
Solubility 0.5 mmol in 3 mL DMF
Optical Rotation α 25/D -22.0° to -18.0°
Supports procurement QC review
Commercial specification, verify lot

Automated Solid-Phase Peptide Synthesis (SPPS) of Complex APIs

Ideal for synthesizing long or difficult peptide sequences where minimizing side reactions (like N-terminal guanidinylation) and avoiding reactor frit clogging from urea byproducts are critical for yield and purity [1].

Base-Sensitive Fragment Condensation

Highly recommended for coupling peptide fragments where the C-terminal residue is prone to epimerization; the base-free nature of OPfp coupling preserves stereochemical integrity without the need for specialized low-temperature protocols [2].

High-Throughput SPOT Synthesis and Microarrays

The compatibility with bromophenol blue monitoring makes Fmoc-Phe-OPfp a preferred building block for generating peptide libraries on cellulose membranes or microarrays, where parallel, real-time coupling verification is required [1].

Continuous-Flow Peptide Synthesis

Fits perfectly into additive-free flow chemistry platforms, where the rapid kinetics and high solubility of both the precursor and the pentafluorophenol byproduct prevent blockages in microreactors[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-throughput peptide library synthesis
Coupling speed context
Cycle-time throughput assessment
Peptide API development
Racemization control context
Stereochemical purity verification
Sterically hindered coupling applications
Reactivity at hindered sites
Coupling efficiency at β-branched residues
Process development with monitoring
Real-time monitoring compatibility
Bromophenol blue process feedback

XLogP3

7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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